3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640843-76-9
VCID: VC11847662
InChI: InChI=1S/C18H21N7O/c19-12-15-1-2-20-13-16(15)23-3-5-24(6-4-23)17-11-18(22-14-21-17)25-7-9-26-10-8-25/h1-2,11,13-14H,3-10H2
SMILES: C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=C(C=CN=C4)C#N
Molecular Formula: C18H21N7O
Molecular Weight: 351.4 g/mol

3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

CAS No.: 2640843-76-9

Cat. No.: VC11847662

Molecular Formula: C18H21N7O

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile - 2640843-76-9

Specification

CAS No. 2640843-76-9
Molecular Formula C18H21N7O
Molecular Weight 351.4 g/mol
IUPAC Name 3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Standard InChI InChI=1S/C18H21N7O/c19-12-15-1-2-20-13-16(15)23-3-5-24(6-4-23)17-11-18(22-14-21-17)25-7-9-26-10-8-25/h1-2,11,13-14H,3-10H2
Standard InChI Key ANKOSPVJCWJORM-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=C(C=CN=C4)C#N
Canonical SMILES C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=C(C=CN=C4)C#N

Introduction

Molecular Formula:

C₁₆H₁₉N₇O

Key Functional Groups:

  • Nitrile (-CN): Contributes to the molecule's polarity and potential for hydrogen bonding in biological systems.

  • Morpholine: Enhances solubility and can influence bioavailability.

  • Piperazine and Pyrimidine Rings: Common scaffolds in drug discovery, often associated with receptor binding and enzymatic inhibition.

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the pyridine core: Substituted pyridine derivatives are typically synthesized via cyclization reactions or functionalization of pre-existing pyridine rings.

  • Piperazine coupling: The piperazine ring is introduced through nucleophilic substitution or amide bond formation.

  • Pyrimidine functionalization: The pyrimidine ring is attached via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).

  • Morpholine addition: Morpholine groups are introduced through alkylation or substitution reactions.

Each step requires careful optimization to ensure high yield and purity of the final product.

Medicinal Chemistry

Compounds containing piperazine, pyrimidine, and morpholine moieties are widely studied in drug discovery due to their pharmacological properties:

  • Kinase Inhibition: The pyrimidine core is a common feature in kinase inhibitors, suggesting potential anticancer activity.

  • CNS Activity: Piperazine derivatives often interact with neurotransmitter receptors, indicating possible use in neurological disorders.

Biological Targeting

The nitrile group may enhance binding affinity to biological targets through dipole interactions or hydrogen bonding.

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